molecular formula C11H11ClN4OS B261612 N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide

N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No. B261612
M. Wt: 282.75 g/mol
InChI Key: DZMPPBXUUGHKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide, also known as CBTA, is a compound that has been studied for its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide is not fully understood. However, it is believed to act by inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound may also act by inducing oxidative stress and apoptosis in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bacterial cells, this compound has been shown to disrupt cell membrane integrity and inhibit protein synthesis. In neurological cells, this compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide in lab experiments is its broad range of potential applications. This compound has been shown to have activity against a variety of cancer cells, bacteria, and fungi. Additionally, this compound has been shown to have potential as a treatment for neurological disorders. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cells at high concentrations.

Future Directions

There are many potential future directions for research on N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide. One area of research could focus on improving the synthesis method to increase the yield and purity of this compound. Another area of research could focus on developing derivatives of this compound with improved activity and reduced toxicity. Additionally, future research could investigate the potential use of this compound in combination with other drugs or therapies for cancer treatment or neurological disorders.

Synthesis Methods

N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by the addition of acetic anhydride. Other methods involve the reaction of 4-chlorobenzyl isothiocyanate with hydrazine hydrate, followed by the addition of acetic anhydride. The purity of this compound can be improved through recrystallization from ethanol.

Scientific Research Applications

N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been studied for its potential use in a variety of scientific research areas, including cancer treatment, antimicrobial activity, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial research, this compound has been shown to have activity against a variety of bacteria and fungi. In neurological research, this compound has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C11H11ClN4OS

Molecular Weight

282.75 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide

InChI

InChI=1S/C11H11ClN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,15,16,17)

InChI Key

DZMPPBXUUGHKDE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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